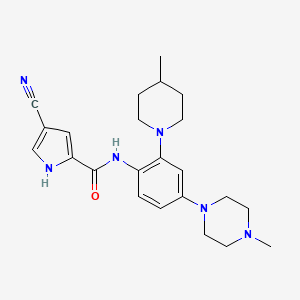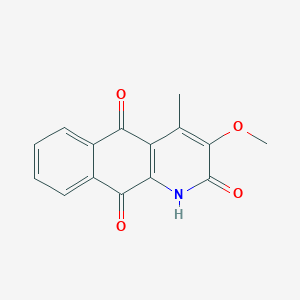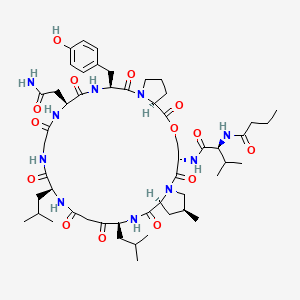
c-FMS inhibitor
Overview
Description
The compound known as c-FMS inhibitor targets the macrophage colony-stimulating factor receptor, which is encoded by the proto-oncogene fms. This receptor is a type III receptor tyrosine kinase and plays a crucial role in the proliferation, growth, and differentiation of tumor-associated macrophages. The c-FMS receptor and its ligand, macrophage colony-stimulating factor, are involved in various malignant and inflammatory diseases .
Scientific Research Applications
c-FMS inhibitors have a wide range of scientific research applications, including:
Chemistry: Used in the study of receptor-ligand interactions and signal transduction pathways.
Biology: Used to investigate the role of macrophage colony-stimulating factor in cell proliferation and differentiation.
Medicine: Used in the development of therapies for malignant and inflammatory diseases, including cancer immunotherapy.
Industry: Used in the production of pharmaceuticals targeting specific receptor tyrosine kinases.
Mechanism of Action
C-FMS inhibitors work by blocking the signaling of the c-FMS receptor. This receptor is involved in the growth and differentiation of monocyte lineage cells, which play a central role in autoimmune arthritis . By inhibiting this receptor, c-FMS inhibitors can help to reduce inflammation and slow the progression of diseases like arthritis .
Safety and Hazards
Future Directions
The future of c-FMS inhibitors is promising. There is ongoing research into the development of new inhibitors and the optimization of existing ones. The goal is to overcome drug resistance caused by FLT3 mutations, and screening multitargets FLT3 inhibitors has become the main research direction . The emergence of irreversible FLT3 inhibitors also provides new ideas for discovering new FLT3 inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of c-FMS inhibitors involves the synthesis of heterocyclic derivatives. One common method includes the use of aromatic amides and cyanomethylimidazole derivatives. For instance, the compound JNJ-28312141 is synthesized by reacting aromatic amides with cyanomethylimidazole under specific conditions .
Industrial Production Methods
Industrial production methods for c-FMS inhibitors typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
c-FMS inhibitors undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions are typically derivatives of the original c-FMS inhibitor, with modifications to specific functional groups that enhance or alter its biological activity .
Comparison with Similar Compounds
Similar Compounds
Imatinib: Targets multiple tyrosine kinases, including the macrophage colony-stimulating factor receptor.
Pexidartinib: Specifically targets the macrophage colony-stimulating factor receptor and is used in the treatment of tenosynovial giant cell tumor.
Emactuzumab: An antibody that targets the macrophage colony-stimulating factor receptor and is used in cancer immunotherapy.
Uniqueness
c-FMS inhibitors are unique in their high specificity for the macrophage colony-stimulating factor receptor, making them highly effective in targeting tumor-associated macrophages and other cells involved in malignant and inflammatory diseases. This specificity reduces off-target effects and enhances therapeutic efficacy .
Properties
IUPAC Name |
4-cyano-N-[4-(4-methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)phenyl]-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6O/c1-17-5-7-29(8-6-17)22-14-19(28-11-9-27(2)10-12-28)3-4-20(22)26-23(30)21-13-18(15-24)16-25-21/h3-4,13-14,16-17,25H,5-12H2,1-2H3,(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPSQKSTVIVZLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=CC(=C2)N3CCN(CC3)C)NC(=O)C4=CC(=CN4)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80470106 | |
| Record name | c-FMS inhibitor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885704-21-2 | |
| Record name | c-FMS inhibitor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-Methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B1249986.png)




![(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S,6R)-4-[(2S,3R,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]oxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B1249997.png)
![1-[(2E,10E)-11-(3,4-methylenedioxyphenyl)-2,10-undecadienoyl]pyrrolidine](/img/structure/B1250000.png)



